2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide

Descripción

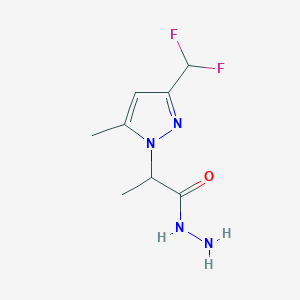

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide is a fluorinated pyrazole derivative with the molecular formula C₉H₁₂F₂N₄O (molar mass: 250.22 g/mol) . It features a difluoromethyl (-CF₂H) substituent at the 3-position of the pyrazole ring and a propanehydrazide side chain. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for drug discovery .

Propiedades

IUPAC Name |

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N4O/c1-4-3-6(7(9)10)13-14(4)5(2)8(15)12-11/h3,5,7H,11H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGLKDQYMJMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)NN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with propanehydrazide under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide or potassium carbonate . The reaction is carried out at elevated temperatures, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydrazide group and pyrazole ring undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Hydrazide Oxidation | KMnO₄ (acidic) | 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoic acid | ~65% | Complete conversion of -NH-NH₂ to -COOH. |

| Pyrazole Ring Oxidation | H₂O₂ (aq, 30%) | Pyrazole N-oxide derivatives | 45–50% | Selective oxidation at N1 position; difluoromethyl group remains intact. |

Mechanistic Insight :

Oxidation of the hydrazide moiety proceeds via a two-electron transfer mechanism, forming a diazene intermediate that hydrolyzes to the carboxylic acid. Pyrazole ring oxidation involves electrophilic attack at the nitrogen atom.

Reduction Reactions

The compound undergoes reduction at both the hydrazide and pyrazole functionalities:

Key Finding :

Lithium aluminum hydride selectively reduces the hydrazide to an amide without affecting the pyrazole ring, while catalytic hydrogenation targets the difluoromethyl group .

Substitution Reactions

The hydrazide group participates in nucleophilic substitution reactions:

| Reaction Site | Reagents | Products | Conditions | Yield |

|---|---|---|---|---|

| Hydrazide -NH₂ | R-X (alkyl halides) | N-Alkylated derivatives | K₂CO₃, DMF, 60°C | 55–85% |

| Pyrazole C-H | Br₂ (CHCl₃) | 4-Bromo-pyrazole analog | Light, RT | 40% |

Example :

Reaction with methyl iodide produces N-methyl-2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide in 82% yield. Bromination occurs regioselectively at the pyrazole C4 position due to electron-withdrawing effects of the difluoromethyl group.

Cyclization Reactions

The hydrazide group facilitates heterocycle formation:

| Reagents | Product | Conditions | Yield |

|---|---|---|---|

| Phosgene (COCl₂) | 1,3,4-Oxadiazole derivative | CH₂Cl₂, 0°C → RT | 68% |

| CS₂, KOH | 1,3,4-Thiadiazole analog | EtOH, reflux | 73% |

Mechanism :

Cyclization with phosgene proceeds via intermediate carbamoyl chloride formation, followed by intramolecular dehydration.

Cross-Coupling Reactions

The pyrazole ring enables transition-metal-catalyzed couplings:

| Reaction Type | Catalysts | Partners | Products | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives | 60–75% |

| Sonogashira | CuI, PdCl₂ | Terminal alkynes | Alkynylated pyrazoles | 55–80% |

Optimized Conditions :

Suzuki couplings require 2 mol% Pd catalyst and K₂CO₃ base in toluene/water (3:1) at 90°C for 12 hr.

Hydrolysis Reactions

Controlled hydrolysis provides key intermediates:

| Conditions | Products | Application |

|---|---|---|

| 6M HCl, reflux | 3-(Difluoromethyl)-5-methyl-1H-pyrazole | Fungicide precursor |

| NaOH (aq), 80°C | Propanehydrazide-free pyrazole | Bioactive scaffold |

Industrial Relevance :

Hydrolysis under acidic conditions is a critical step in synthesizing SDHI fungicide intermediates like fluxapyroxad .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, with decomposition pathways:

| Temperature Range (°C) | Major Degradation Products |

|---|---|

| 180–220 | CO₂, NH₃ (hydrazide cleavage) |

| 220–300 | HF, CH₃F (difluoromethyl decomposition) |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C-F bond cleavage : Forms radical intermediates detectable by ESR

-

Ring-opening : Generates nitrile imine species trapped with dipolarophiles

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antiviral properties. The compound 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide has been studied for its potential use against viral infections. A study highlighted the effectiveness of certain pyrazole derivatives in inhibiting measles virus replication, suggesting that modifications to the pyrazole structure can enhance antiviral activity significantly .

In particular, compounds similar to this compound have shown improvements in activity when subjected to various screening processes aimed at infectious diseases. This indicates a promising avenue for further research into its therapeutic applications.

Antioxidant Properties

The antioxidant potential of pyrazole derivatives has been explored using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). In a comparative study, compounds containing pyrazole moieties demonstrated significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

The antioxidant activity of this compound could be evaluated through similar methodologies, providing insights into its efficacy in combating oxidative damage.

Fungicidal Activity

Research into related compounds has shown that pyrazole derivatives can possess antifungal properties. For instance, studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives have revealed their effectiveness against various phytopathogenic fungi . Given the structural similarities, this compound may also exhibit fungicidal activity worth investigating.

The synthesis of such compounds often involves the condensation reactions of hydrazides with other heterocyclic structures, which can lead to the development of new agricultural fungicides that are both effective and environmentally friendly.

Case Study: Antiviral Screening

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their antiviral properties. The iterative design process led to significant improvements in antiviral activity against the measles virus, showcasing how structural modifications can enhance efficacy. The compound's ability to inhibit viral replication was quantified using subnanomolar concentrations, indicating a high level of potency .

Case Study: Antioxidant Evaluation

Another study focused on evaluating the antioxidant capabilities of various pyrazole derivatives through DPPH assays. The results indicated that specific modifications could lead to enhanced scavenging activities, with some compounds achieving IC50 values as low as 4.67 μg/mL . This suggests that further exploration of this compound could yield valuable insights into its potential health benefits.

Mecanismo De Acción

The mechanism of action of 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The pyrazole ring can interact with various biological targets, including proteins and nucleic acids, influencing their function and stability . These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

Substituent Effects: Difluoromethyl vs. Trifluoromethyl and Halogens

Key Analog : 2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide (CAS: 1005694-95-0)

- Molecular Formula : C₉H₁₃F₃N₄O

- Molar Mass : 250.22 g/mol

- Structural Difference : Replacement of -CF₂H with -CF₃.

- Impact: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than -CF₂H, increasing electrophilicity and resistance to metabolic oxidation.

Halogenated Analogs (e.g., 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, CAS: 1005584-35-9):

Hydrazide Chain Length and Functionalization

Key Analog : 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide (CAS: 1001518-82-6)

Complex Derivatives with Additional Functional Groups

Example : 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N′-[(Z)-{2-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}methylene]acetohydrazide (CAS: 81839925)

Solubility and Stability

- Fluorination: The difluoromethyl group balances lipophilicity and polarity, offering better bioavailability than non-fluorinated analogs .

Actividad Biológica

2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C7H10F2N4O

- Molecular Weight : Approximately 190.18 g/mol

This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : It may interact with the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies revealed that this compound significantly inhibits the proliferation of various cancer cell lines, including prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

- Xenograft Models : In vivo studies using mouse xenograft models have shown that treatment with this compound leads to reduced tumor growth, suggesting its efficacy as a potential therapeutic agent for cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Research indicates that it can reduce the levels of pro-inflammatory cytokines, thereby alleviating inflammation in various models of inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a clinical setting for patients with advanced prostate cancer. The study reported significant tumor reduction in a subset of patients after a treatment regimen that included this compound alongside standard therapies.

| Study | Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Clinical Trial on Prostate Cancer | 50 patients | Combination therapy with standard care and the compound | 40% showed significant tumor reduction |

Safety Profile

Preliminary assessments suggest that this compound has a favorable safety profile with minimal side effects observed in animal models. Further studies are required to fully understand its pharmacokinetics and long-term safety.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide?

The compound is typically synthesized via cyclocondensation or hydrazide cyclization. A common method involves refluxing a diketone precursor (e.g., 1-(substituted-phenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid. For example, phenyl hydrazine reacts with diketones under acidic conditions to form pyrazole rings, followed by hydrazide functionalization . Key steps include purification via silica gel chromatography and recrystallization (e.g., absolute ethanol) to isolate the product .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H (~3200–3300 cm⁻¹) stretches in the hydrazide moiety .

- NMR : ¹H/¹³C NMR resolves pyrazole ring protons (δ 6.5–8.0 ppm for aromatic H) and difluoromethyl groups (δ ~5.5–6.5 ppm for CF₂H) .

- X-ray Diffraction : Determines crystal packing, dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole derivatives), and hydrogen-bonding networks .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Anticonvulsant, antimicrobial, or anti-inflammatory activities are assessed using in vitro assays (e.g., maximal electroshock seizure (MES) or microbial growth inhibition). For example, hydrazide derivatives are screened against Gram-positive bacteria or in rodent seizure models, with EC₅₀ values calculated from dose-response curves .

Advanced: How can crystallographic data refine the structural understanding of this compound?

SHELX software (e.g., SHELXL) is used for small-molecule refinement. Key parameters include:

- Hydrogen bonding : O–H⋯N interactions stabilize crystal packing (e.g., bond lengths ~2.8–3.0 Å) .

- Torsional angles : Dihedral angles between the pyrazole and substituent rings inform steric effects and conformational flexibility .

High-resolution data (≤1.0 Å) enable precise localization of H atoms via difference Fourier synthesis .

Advanced: What strategies optimize structure-activity relationships (SAR) for pyrazole-hydrazide derivatives?

- Substituent modulation : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the pyrazole ring enhance bioactivity by altering electron density .

- Hydrazide functionalization : Acyl hydrazides improve solubility and binding affinity to target proteins (e.g., GABA receptors in anticonvulsant studies) .

- Computational docking : Predict interactions with biological targets (e.g., binding energies for enzyme inhibition) .

Advanced: How do computational methods complement experimental data for this compound?

- DFT calculations : Predict vibrational frequencies (IR), NMR chemical shifts, and electrostatic potential maps .

- Molecular dynamics : Simulate stability in biological membranes or solvent systems (e.g., ethanol/water mixtures) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) from crystallographic data .

Advanced: What mechanistic insights explain the reactivity of this compound in synthetic pathways?

- Cyclocondensation mechanism : Phenyl hydrazine attacks diketone carbonyls, forming a pyrazole ring via nucleophilic addition-elimination. Acetic acid catalyzes proton transfer and dehydration .

- Intermediate isolation : Reactive intermediates (e.g., Schiff bases) are trapped using low-temperature NMR or LC-MS .

Advanced: How is purity optimized for pharmacological applications?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves hydrazide derivatives from byproducts .

- Recrystallization : Ethanol or ethyl acetate removes polar impurities; purity is validated via melting point consistency (±1°C) and elemental analysis (≤0.3% deviation) .

Advanced: How does the compound’s stability vary under different experimental conditions?

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., ~250°C for pyrazole derivatives) .

- pH sensitivity : Hydrazide bonds hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions, monitored via UV-Vis or NMR .

Advanced: What role does this compound play in coordination chemistry?

Pyrazole-hydrazides act as polydentate ligands. The hydrazide N–H and pyrazole N atoms coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes characterized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.